molecular formula C6H5F3N2O B1417168 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 2836-44-4

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No.: B1417168
CAS No.: 2836-44-4
M. Wt: 178.11 g/mol
InChI Key: DBDRDWKBAGNHHS-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C6H5F3N2O It is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions include various substituted pyrimidines, ketones, aldehydes, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

  • Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitutions, leading to diverse derivatives.
  • Oxidation/Reduction: The compound can be oxidized to yield N-oxide derivatives or reduced to form amines.
Reaction TypeExample Products
SubstitutionVarious substituted pyrimidines
OxidationN-Oxides
ReductionAmine derivatives

Biology

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor . Studies have shown its potential to interact with various biological macromolecules, influencing cellular processes such as:

  • Cell Signaling Pathways: Modulating pathways that affect gene expression and cellular metabolism.
  • Antimicrobial Activity: Investigated for its efficacy against bacterial and fungal pathogens.

Case studies have highlighted its role in inhibiting specific enzymes linked to metabolic diseases, showcasing its therapeutic potential.

Medicine

The compound is being explored for its therapeutic properties , particularly in:

  • Antiviral Activities: Some derivatives have shown promise against viral infections.
  • Anticancer Research: Investigations into its effects on cancer cell lines have revealed potential mechanisms of action that warrant further exploration.

A notable study demonstrated that derivatives of this compound exhibited cytotoxic effects on specific cancer cell lines, indicating a pathway for drug development.

Industry

In the agrochemical sector, this compound is utilized in the development of:

  • Herbicides and Fungicides: Due to its bioactive properties, it is being researched for use in crop protection products.

The trifluoromethyl group is particularly valued for enhancing the stability and efficacy of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position and the trifluoromethyl group at the 6-position play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-hydroxy-6-(trifluoromethyl)pyrimidine
  • 2-Methyl-6-(trifluoromethyl)pyrimidin-4-one
  • 2-Methyl-6-(trifluoromethyl)pyrimidin-4-thiol

Uniqueness

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 6-position. This unique configuration enhances its reactivity and biological activity. The trifluoromethyl group is known to improve metabolic stability and bioavailability, which are crucial for drug development.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimidine, including this compound, exhibit potent antimicrobial properties against various bacteria and fungi. For instance, it demonstrated significant antifungal activity against Phomopsis sp. with an inhibition rate of 100%, outperforming standard treatments like Pyrimethanil .
  • Antitubercular Activity : The compound has been identified as part of a series with anti-tubercular activity, indicating its potential as a lead compound in the development of new treatments for tuberculosis .
  • Enzyme Inhibition : Its mechanism may involve the inhibition of specific enzymes, which is common among pyrimidine derivatives. This action can lead to therapeutic effects in conditions such as cancer and infectious diseases .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the pyrimidine ring can significantly affect biological activity. For instance:

CompoundSubstituentActivity (IC50)Notes
This compoundTrifluoromethylVariesEnhanced stability and activity
5-Bromo-2-fluoro-N-(2-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamideBromo/Fluoro100% against Phomopsis sp.Superior antifungal activity
R1 = CyclopropylmethylamideVariespIC50 = 7.14 ± 0.04Increased potency compared to other analogues

These findings suggest that the trifluoromethyl group plays a vital role in enhancing the pharmacological profile of the compound.

Case Studies

  • Antifungal Activity : A study reported that derivatives containing the this compound scaffold exhibited remarkable antifungal efficacy against Botrytis cinerea and B. dothidea, with some compounds achieving full inhibition rates .
  • Antitubercular Research : Research highlighted the potential of trifluoromethyl pyrimidinones in combating Mycobacterium tuberculosis, showcasing their effectiveness in vitro and suggesting pathways for further drug development .
  • Cytotoxicity Studies : Compounds derived from this scaffold have shown varying degrees of cytotoxicity against cancer cell lines, indicating their potential as anticancer agents. For example, certain derivatives demonstrated IC50 values significantly lower than established chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol?

The compound is typically synthesized via condensation of ethyl 4,4,4-trifluoroacetoacetate with isopropyl carbamimidate methanesulfonate under reflux conditions. Post-reaction purification involves recrystallization from ethanol or column chromatography. Key intermediates, such as 2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-ol, are formed and further functionalized .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and trifluoromethyl group integrity.
  • IR spectroscopy to identify hydroxyl (OH) and carbonyl (C=O) stretches.
  • X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, particularly useful for identifying structural disorder in trifluoromethyl groups .

Q. How can solubility and stability be assessed for this compound in biological assays?

  • Solubility: Test in DMSO, ethanol, or aqueous buffers (pH 6–8) using UV-Vis spectroscopy.
  • Stability: Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC or LC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized for trifluoromethyl-substituted pyrimidines?

  • Catalysts: Use DMAP or Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency.
  • Solvent polarity: Optimize with mixed solvents (e.g., 1,4-dioxane/water) to balance reactivity and solubility.
  • Temperature control: Maintain 65–90°C to minimize side reactions while ensuring complete conversion .

Q. What strategies resolve crystallographic ambiguities caused by disordered trifluoromethyl groups?

  • Split-site occupancy refinement: Model fluorine atoms in two positions with refined occupancies (e.g., 0.68:0.32 ratio).
  • Hydrogen-bonding analysis: Identify intermolecular interactions (e.g., C–H⋯N) that stabilize the lattice, aiding in structure validation .

Q. How to design experiments evaluating antitumor activity of this compound?

  • In vitro assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Molecular docking: Screen against targets like topoisomerase II or kinases to predict binding modes.
  • Structure-activity relationship (SAR): Synthesize analogs with varying substituents (e.g., methyl, amino) to correlate modifications with potency .

Q. Data Contradiction and Reproducibility

Q. How to address conflicting bioactivity results across studies?

  • Controlled replication: Standardize assay conditions (cell line passage number, serum concentration).
  • Dose-response validation: Test multiple concentrations in triplicate to ensure reproducibility.
  • Orthogonal assays: Confirm activity using complementary methods (e.g., apoptosis markers alongside cytotoxicity data) .

Q. Why might NMR data vary between synthetic batches?

  • Solvent impurities: Use deuterated solvents with low water content.
  • Tautomeric equilibria: Analyze spectra at varying temperatures to identify dynamic exchange processes (e.g., keto-enol tautomerism).
  • Isotopic labeling: Employ ¹⁵N or ¹³C-labeled precursors to resolve overlapping signals .

Q. Methodological Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Melting Point143°C (crystalline powder)
Molecular FormulaC₆H₅F₃N₂O
Hydrogen BondingC1–H1A⋯N3 (2.49 Å, 161°)

Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Trifluoroacetylated side-productsOver-oxidation of intermediatesUse inert atmosphere (N₂/Ar)
Disordered crystalsRapid crystallizationSlow evaporation from ethanol

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-3-10-4(6(7,8)9)2-5(12)11-3/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDRDWKBAGNHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283717
Record name 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2836-44-4
Record name 2836-44-4
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Record name 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol
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Record name 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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